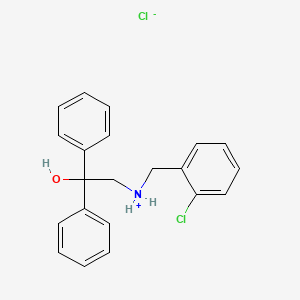

N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyl group, and a diphenyl moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-chlorobenzyl chloride and diphenylmethanol.

Reaction Steps:

The first step involves the reaction of 2-chlorobenzyl chloride with diphenylmethanol under basic conditions to form an intermediate.

The intermediate is then treated with a strong acid to form this compound.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form corresponding oxo-compounds.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions at the chlorobenzyl group can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxo-compounds, depending on the specific conditions.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Derivatives with different functional groups at the chlorobenzyl position.

Applications De Recherche Scientifique

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It has been studied for its potential antimicrobial properties, inhibiting the growth of certain bacteria. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparaison Avec Des Composés Similaires

N-(2-chlorobenzyl)-substituted hydroxamate: Used as an antimicrobial agent.

2-chlorobenzyl chloride: A precursor in organic synthesis.

Diphenylmethanol: Used in the synthesis of various diphenyl compounds.

Uniqueness: N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as both a reagent and a potential therapeutic agent sets it apart from similar compounds.

Activité Biologique

N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride, with the CAS number 321521-62-4, is a compound that has garnered attention due to its unique biological properties. This article delves into its biological activity, including mechanisms of action, potential applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21Cl2NO and it features a complex structure that contributes to its biological effects. The presence of a chlorobenzyl group and multiple phenyl rings enhances its lipophilicity, which is critical for membrane interaction.

| Property | Value |

|---|---|

| Molecular Weight | 368.31 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with cell membranes. Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in antimicrobial applications where the compound may serve as an effective agent against various pathogens .

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), like this compound, exhibit broad-spectrum antimicrobial properties. They function by:

- Disrupting Cell Membranes : QACs insert themselves into lipid bilayers, increasing permeability and causing leakage of cellular contents.

- Inhibiting Enzymatic Activity : They can also inhibit key enzymes involved in cellular metabolism.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various QACs against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited significant bactericidal activity at concentrations as low as 0.1% .

- Cytotoxicity Assessment : In vitro cytotoxicity studies conducted on human cell lines revealed that while the compound demonstrated potent antimicrobial effects, it also exhibited cytotoxicity at higher concentrations. This highlights the need for careful dosage management in potential therapeutic applications .

- Environmental Impact Studies : Research assessing the biodegradability of QACs indicated that this compound has moderate persistence in aquatic environments but can be effectively degraded by specific microbial communities under anaerobic conditions .

Applications

Given its biological activity, this compound has potential applications in:

- Antiseptic Formulations : Due to its antimicrobial properties, it could be incorporated into disinfectants or antiseptic products.

- Agricultural Pesticides : Its ability to disrupt microbial cells may allow for use as a biocide in agricultural settings.

- Pharmaceuticals : Further research could explore its use as a therapeutic agent against infections caused by resistant bacteria.

Propriétés

IUPAC Name |

(2-chlorophenyl)methyl-(2-hydroxy-2,2-diphenylethyl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSLDQHKGJCXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[NH2+]CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.